molecular formula C11H12N2O2 B13489399 2-Isopropyl-2H-indazole-7-carboxylic acid

2-Isopropyl-2H-indazole-7-carboxylic acid

Cat. No.: B13489399
M. Wt: 204.22 g/mol
InChI Key: PUJZTFVNTDZKHX-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-2H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with isopropylamine, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(propan-2-yl)-2H-indazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2H-indazole-3-carboxylic acid
  • 2-(methyl)-2H-indazole-7-carboxylic acid
  • 2-(ethyl)-2H-indazole-7-carboxylic acid

Uniqueness

2-(propan-2-yl)-2H-indazole-7-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

This detailed overview provides a comprehensive understanding of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid, highlighting its significance in various fields of research

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propan-2-ylindazole-7-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13/h3-7H,1-2H3,(H,14,15)

InChI Key

PUJZTFVNTDZKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=CC=C(C2=N1)C(=O)O

Origin of Product

United States

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